4-Bromo-6-chloropyrimidine
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Overview
Description
4-Bromo-6-chloropyrimidine: is a heterocyclic aromatic compound with the molecular formula C4H2BrClN2 . It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst to produce 4,6-dichloropyrimidine. This intermediate can then be brominated using bromine or a brominating agent under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are used in the presence of solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include various substituted pyrimidines.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
4-Bromo-6-chloropyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved vary depending on the specific biological target .
Comparison with Similar Compounds
- 4,6-Dichloropyrimidine
- 4-Bromo-2-chloropyrimidine
- 2-Bromo-4,6-dichloropyrimidine
Comparison: 4-Bromo-6-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to 4,6-dichloropyrimidine, the presence of a bromine atom at the 4-position enhances its utility in coupling reactions. Similarly, its reactivity differs from 4-Bromo-2-chloropyrimidine due to the position of the halogen atoms on the pyrimidine ring .
Properties
IUPAC Name |
4-bromo-6-chloropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-4(6)8-2-7-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMQGCFSFMXMLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668599 |
Source
|
Record name | 4-Bromo-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126401-90-9 |
Source
|
Record name | 4-Bromo-6-chloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126401-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10668599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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